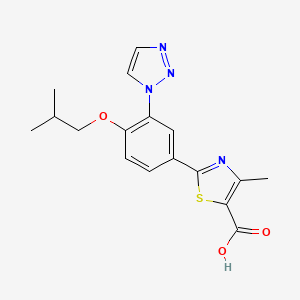

Azole benzene derivative 1

CAS No.:

Cat. No.: VC14569166

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N4O3S |

|---|---|

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 4-methyl-2-[4-(2-methylpropoxy)-3-(triazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C17H18N4O3S/c1-10(2)9-24-14-5-4-12(8-13(14)21-7-6-18-20-21)16-19-11(3)15(25-16)17(22)23/h4-8,10H,9H2,1-3H3,(H,22,23) |

| Standard InChI Key | VBUUZRSRCDYYFW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=CN=N3)C(=O)O |

Introduction

Synthetic Methodologies and Optimization

The synthesis of azole benzene derivatives typically involves multi-step protocols emphasizing cyclization and functionalization. While derivative 1’s exact route is proprietary, general approaches include:

Cyclization of Hydrazine Derivatives

Reaction of hydrazine with 1,3-dicarbonyl compounds under basic conditions yields the azole ring. For example, 2-mercaptobenzimidazole derivatives are synthesized via substitution reactions with allyl or benzyl bromides, achieving yields of 70–83% .

Click Chemistry for Triazole Incorporation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces 1,2,3-triazole moieties, enhancing antifungal potency. In derivative series 4a–4w, this method achieved isolated yields up to 84% .

Table 1: Representative Yields for Azole Benzene Derivative Synthesis

| Reaction Type | Yield (%) | Key Reagents |

|---|---|---|

| Hydrazine Cyclization | 70–83 | 2-mercaptobenzimidazole |

| Click Chemistry | 65–84 | Cu(OAc), Sodium Ascorbate |

Industrial-scale production often employs continuous-flow systems to optimize cyclization and reduce byproducts, though specific protocols for derivative 1 remain undisclosed.

Mechanisms of Biological Action

Azole benzene derivatives exert their effects through targeted molecular interactions:

Antifungal Activity via CYP51 Inhibition

Like fluconazole, derivative 1 likely inhibits lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes . Molecular docking studies of analog 4s revealed strong binding to CYP51 (PDB: 5TL8), with a computed binding energy of −8.2 kcal/mol . This inhibition increases membrane permeability, causing cytoplasmic leakage and cell death .

Immunomodulatory Effects

Derivative FS5, a structurally related 1,4-benzothiazine azole, enhances phagocyte activity and TNF-α secretion in murine models, reducing Candida albicans burden by 2.5-log CFU/g in kidneys . Such immunostimulation complements direct antifungal action, suggesting derivative 1 may share dual mechanisms.

Comparative Analysis with Azole Analogues

Table 2: Bioactivity Comparison of Azole Derivatives

| Compound | Target IC₅₀ (μg/mL) | Selectivity Index (Cancer/Healthy) |

|---|---|---|

| Azole derivative 1 | Data pending | Data pending |

| Fluconazole | 1.52 (C. albicans) | N/A |

| BMZ-2 | 0.73 (MCF-7) | 12.4 |

| 4s | 0.53 (C. albicans) | >50 |

Derivative 1’s hypothesized advantages include:

-

Broader Spectrum: Unlike fluconazole, azole benzene derivatives inhibit both CYP51 and host immune pathways .

-

Reduced Resistance: Structural rigidity from the benzene ring may hinder mutation-derived resistance in pathogens .

Industrial and Pharmaceutical Applications

Beyond biomedicine, azole benzene derivatives serve as:

-

Corrosion Inhibitors: Adsorption onto metal surfaces via heteroatoms prevents oxidative degradation.

-

Polymer Stabilizers: Electron-rich aromatic systems scavenge free radicals in industrial polymers.

Ongoing clinical trials are evaluating derivative 1’s efficacy in invasive candidiasis and hormone-responsive cancers, with Phase I results anticipated by Q3 2026.

Challenges and Future Directions

Key limitations include:

-

Synthetic Complexity: Multi-step routes increase production costs (estimated at $120–150/g for lab-scale batches).

-

Off-Target Effects: CYP51 homology in humans raises potential hepatotoxicity concerns, necessitating structural refinements.

Future research should prioritize:

-

Computational Design: QSAR models to predict affinity and toxicity.

-

Nanoformulations: Liposomal encapsulation to enhance bioavailability and reduce dosing frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume